1-(((3-Nitrophenyl)amino)methyl)indoline-2,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
Indole derivatives, such as “1-(((3-Nitrophenyl)amino)methyl)indoline-2,3-dione”, are significant heterocyclic systems in natural products and drugs . They play a crucial role in cell biology and have attracted increasing attention in recent years due to their application as biologically active compounds for the treatment of various disorders . The synthesis of indole derivatives involves various methods, including the Fischer indole synthesis and the Mori–Ban–Hegedus indole synthesis .Molecular Structure Analysis
The molecular structure of “1-(((3-Nitrophenyl)amino)methyl)indoline-2,3-dione” is represented by the molecular formula C15H11N3O4. It has a molecular weight of 297.27.Chemical Reactions Analysis
Indole derivatives, including “1-(((3-Nitrophenyl)amino)methyl)indoline-2,3-dione”, undergo various chemical reactions. For instance, the isomerization of the 3-methyleneindoline to the 3-methylindole in the Mori–Ban–Hegedus indole synthesis can be diminished by changing the base from K2CO3 to Ag2CO3 .Scientific Research Applications
Biologically Active Compounds
Research indicates that derivatives of indoline-2,3-dione, including those with nitrophenylamino groups, have been investigated for their biological activity. These compounds have shown potential as eco-friendly fungicides and bactericides, exhibiting significant growth inhibiting potential against various fungal and bacterial strains, comparable to standard fungicides like Bavistin. This suggests their applicability in developing new antimicrobial agents with lower toxicity profiles (Singh & Nagpal, 2005).
Synthesis of Heterocyclic Compounds
Indoline-2,3-dione derivatives serve as versatile substrates in the synthesis of a large array of heterocyclic compounds, including indoles and quinolines. These compounds are crucial in drug synthesis and have been explored for their roles in modulating biochemical processes. Advances in using these derivatives for organic synthesis highlight their significance in medicinal chemistry (Garden & Pinto, 2001).
Anticancer Applications
Some indoline-2,3-dione derivatives have been synthesized with a focus on anticancer activity. The incorporation of α-aminophosphonate derivatives with indole-2,3-dione moieties has led to the creation of compounds with significant in vitro anticancer activity against various human cancer cell lines. These findings suggest the potential of these derivatives in developing novel anticancer therapies (Tiwari et al., 2018).
Anticorrosion and Antibacterial Evaluation
The structural analysis of indoline-2,3-dione derivatives, such as 1-(morpholinomethyl)indoline-2,3-dione, has demonstrated their effectiveness as inhibitors against metal corrosion in both highly concentrated HCl solutions and environments subject to microbiologically influenced corrosion. This highlights their potential application in materials science, particularly in protecting metals from corrosion while also exhibiting antibacterial properties (Miao, 2014).
Synthetic Methodologies
The chemical properties of indoline-2,3-dione derivatives facilitate their use in various synthetic methodologies. For instance, they have been employed in Lewis acid-catalyzed reactions and multicomponent domino reactions, enabling the efficient synthesis of complex heterocyclic structures. These synthetic routes offer advantages such as broad applicability, mild reaction conditions, and the formation of multiple bonds in a single operation, contributing to the development of novel compounds for further research applications (Hu et al., 2011; Lifchits & Charette, 2008).
Future Directions
Indane-1,3-dione, a structure similar to “1-(((3-Nitrophenyl)amino)methyl)indoline-2,3-dione”, is a versatile building block used in numerous applications ranging from biosensing, bioactivity, bioimaging to electronics or photopolymerization . Therefore, “1-(((3-Nitrophenyl)amino)methyl)indoline-2,3-dione” and its derivatives could potentially find applications in these areas in the future .
properties
IUPAC Name |
1-[(3-nitroanilino)methyl]indole-2,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O4/c19-14-12-6-1-2-7-13(12)17(15(14)20)9-16-10-4-3-5-11(8-10)18(21)22/h1-8,16H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIHIGGLBORMEOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=O)N2CNC3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(((3-Nitrophenyl)amino)methyl)indoline-2,3-dione |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.